1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione
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Description
1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 . It is a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-ethoxyphenyl)-2,4,5-imidazolidinetrione . The InChI code is 1S/C11H10N2O4/c1-2-17-8-6-4-3-5-7(8)13-10(15)9(14)12-11(13)16/h3-6H,2H2,1H3,(H,12,14,16) .Physical And Chemical Properties Analysis
1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Modifications
1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione is a compound involved in the synthesis of various pharmacologically active molecules. For instance, it participates in the synthesis of spiro[imidazolidine-4, 4'(1'H)-quinazoline]-2, 2', 5(3'H)-trione derivatives through the reaction with urea and amines. These derivatives were obtained from 5-ethoxy and 5-ethylthiohydantoins, indicating its versatility in creating complex structures with potential biological activities (Yamagishi et al., 1991).
Antimicrobial Activity
Compounds derived from 1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione, such as imidazolidineiminothione derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, with various aromatic substituents, demonstrated significant antimicrobial activities, highlighting the therapeutic potential of derivatives in combating microbial infections (Ammar et al., 2016).
Corrosion Inhibition
In the field of material science, derivatives of 1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione, such as imidazolidines, have been explored as corrosion inhibitors. The electrochemical behavior of these derivatives suggests their potential as effective inhibitors for protecting metals in corrosive environments. Their efficiency as corrosion inhibitors is attributed to the presence of nitrogen atoms and heterocyclic ring structures, which facilitate strong adsorption on metal surfaces (Cruz et al., 2004).
Bioactive Compound Synthesis
1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione and its derivatives are crucial intermediates in synthesizing bioactive compounds. For example, they are involved in producing analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, which have been identified as potential ERK1/2 inhibitors. These compounds show promising activity in inhibiting cell proliferation and inducing apoptosis, underlining the importance of 1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione derivatives in developing new therapeutic agents (Li et al., 2009).
properties
IUPAC Name |
1-(2-ethoxyphenyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-8-6-4-3-5-7(8)13-10(15)9(14)12-11(13)16/h3-6H,2H2,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEOWLSHAJSJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)imidazolidine-2,4,5-trione |
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